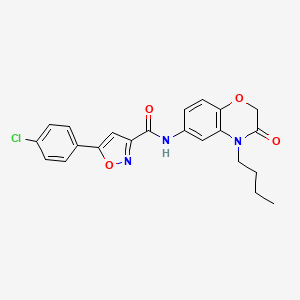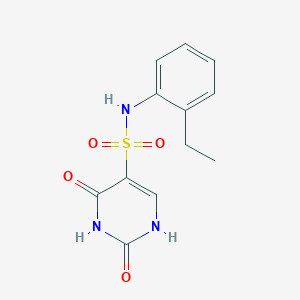![molecular formula C23H19N3O4 B11307741 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11307741.png)
2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a chemical compound with the following structural formula
C16H16O4
.Brief Description: This compound combines an acetamide group with two aromatic rings—one containing a methoxy group and the other a phenyl ring linked to a 1,2,4-oxadiazole moiety. The presence of these functional groups suggests potential biological activity.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with 2-methoxyphenol (guaiacol) and react it with 4-methoxybenzoyl chloride to form the intermediate 2-(2-methoxyphenoxy)acetophenone. Subsequent coupling with 3-phenyl-1,2,4-oxadiazole-5-amine yields the final product.
Reaction Conditions: These reactions typically occur under mild conditions, using appropriate solvents and reagents.
Industrial Production: While not widely produced industrially, small-scale synthesis can be achieved using standard laboratory techniques.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological properties.
Medicine: Assessing its therapeutic potential, such as antimicrobial or anticancer activity.
Industry: Exploring applications in materials science, such as liquid crystals or organic semiconductors.
Mécanisme D'action
Targets: The compound may interact with specific cellular receptors, enzymes, or signaling pathways.
Pathways: Further studies are needed to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of the acetamide group, methoxyphenoxy moiety, and 1,2,4-oxadiazole ring sets it apart.
Similar Compounds: While not identical, related compounds include 2-methoxyphenyl isocyanate and 2,2′-(1-phenyl-1H-1,2,4-triazol-3-yl)bis(4-methoxyphenyl)ethanone .
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Propriétés
Formule moléculaire |
C23H19N3O4 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H19N3O4/c1-28-19-13-7-8-14-20(19)29-15-21(27)24-18-12-6-5-11-17(18)23-25-22(26-30-23)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,27) |
Clé InChI |
DEZWHXFVBCLOSS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11307668.png)
![2-(2-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11307677.png)
![1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane](/img/structure/B11307683.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide](/img/structure/B11307697.png)
![5-Fluoro-3-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11307699.png)

![7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11307713.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methoxybenzamide](/img/structure/B11307726.png)
![2-(2-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11307733.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11307744.png)
![2-(4-ethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11307749.png)

![N-(4-chlorophenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11307760.png)

